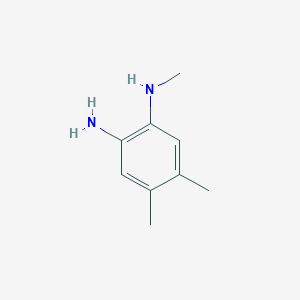

N1,4,5-Trimethylbenzene-1,2-diamine

Description

N1,N1,4-Trimethylbenzene-1,2-diamine (CAS: 183251-82-3) is an ortho-phenylenediamine derivative with three methyl substituents: two on the N1 amine group and one at the 4-position of the benzene ring. Its molecular formula is C9H14N2, with a molecular weight of 150.22 g/mol . This compound is categorized as an organic building block, primarily used in research and development for synthesizing complex molecules. It is commercially available with a purity of ≥95% and is typically stored under controlled conditions to ensure stability .

Propriétés

IUPAC Name |

2-N,4,5-trimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENQEJQSHJSCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reagents and Reaction Conditions

-

Starting Material : 4,5-Dimethylbenzene-1,2-diamine (hypothetical precursor; synthesis detailed in Section 2).

-

Methylating Agent : Methyl iodide (1.0 equivalent).

-

Base : Potassium carbonate (2.0 equivalents).

-

Solvent : Dimethylformamide (DMF).

-

Temperature : Room temperature (25°C).

The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks methyl iodide, forming the N-methylated product. The use of DMF ensures solubility of both the aromatic diamine and inorganic base, while K2CO3 neutralizes the generated HI, driving the reaction to completion.

Synthesis of 4,5-Dimethylbenzene-1,2-Diamine Precursor

The preparation of 4,5-dimethylbenzene-1,2-diamine, a critical intermediate, remains less documented in the provided sources. However, plausible routes inferred from general synthetic principles include:

Nitration-Reduction Pathway

-

Nitration : Introduce nitro groups at the 1 and 2 positions of 1,2,4,5-tetramethylbenzene using mixed acid (HNO3/H2SO4).

-

Reduction : Catalytically reduce the dinitro intermediate (1,2-dinitro-4,5-dimethylbenzene) to the diamine using H2/Pd-C or Fe/HCl.

Challenges :

-

Regioselective nitration requires precise control of reaction conditions to avoid polysubstitution.

-

Reduction must avoid over-hydrogenation of methyl groups.

Alternative Synthetic Routes

One-Pot Methylation and Cyclization

A method adapted from Ambeed’s protocols for related diamines involves:

While this approach primarily yields benzimidazoles, modifying the aldehyde component could theoretically access N1,4,5-trimethylbenzene-1,2-diamine derivatives.

Supercritical Fluid Synthesis

A high-pressure method using supercritical water (445°C, 25 MPa) achieves near-quantitative yields for analogous compounds. Applied to N-methyl-1,2-phenylenediamine and methylating agents, this could streamline methylation.

Data Tables

Table 1: Comparative Analysis of Methylation Methods

Table 2: Key Reaction Components

| Component | Role | Example |

|---|---|---|

| Methyl iodide | Methylating agent | Nucleophilic substitution |

| DMF | Polar aprotic solvent | Solubilizes reactants |

| K2CO3 | Base | Neutralizes HI |

Mechanistic and Practical Considerations

Selectivity Challenges

-

Competitive Methylation : Without protection, both amine groups may undergo methylation, necessitating stepwise strategies.

-

Ring Methylation : Introducing methyl groups at C4 and C5 requires directed electrophilic substitution, often using Friedel-Crafts alkylation.

Analyse Des Réactions Chimiques

Types of Reactions

N1,4,5-Trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amino groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .

Applications De Recherche Scientifique

N1,4,5-Trimethylbenzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: This compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mécanisme D'action

The mechanism of action of N1,4,5-Trimethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Ortho-Phenylenediamine Derivatives

Ortho-phenylenediamines (OPD) are versatile intermediates in organic synthesis, particularly for heterocyclic compounds like benzimidazoles and quinoxalines. Substituents on the benzene ring or amine groups significantly influence their reactivity, stability, and application. Below is a detailed comparison of N1,N1,4-Trimethylbenzene-1,2-diamine with structurally similar OPD derivatives.

Electron-Donating vs. Electron-Withdrawing Groups

- N1,N1,4-Trimethylbenzene-1,2-diamine : The methyl groups on N1 and the 4-position are electron-donating, which may reduce electrophilicity compared to unsubstituted OPD. This could lower reactivity in condensation reactions (e.g., with isatin derivatives) but enhance stability during storage .

- 4-Methylbenzene-1,2-diamine : A single methyl group at the 4-position provides moderate electron donation. When reacted with isatin derivatives, it yields products in moderate to good yields (60–85%) , as shown in condensation reactions .

- 4,5-Dimethylbenzene-1,2-diamine : The adjacent methyl groups at 4- and 5-positions introduce steric hindrance, yet reactions with isatin derivatives still achieve good yields (~80%) , likely due to balanced electronic and steric effects .

Halogen-Substituted Derivatives

- 5-Chloro-N1,4-dimethylbenzene-1,2-diamine (CAS: 99923-15-6): The chlorine atom at the 5-position increases molecular weight (170.64 g/mol) and polarity.

- 4,5-Dichlorobenzene-1,2-diamine : Dichloro substitution enhances electrophilicity, leading to high yields (~85%) in reactions with isatin derivatives, likely due to improved activation of the diamine .

Stability and Handling

- N1,N1,4-Trimethylbenzene-1,2-diamine: The methyl groups likely improve stability compared to unsubstituted OPD, which is prone to oxidation.

- 5-Fluoro-4-substituted Derivatives : Fluorine substituents, as in 4-(substituted)-5-fluorobenzene-1,2-diamine, render the compound unstable , requiring immediate use after synthesis to prevent decomposition .

Data Tables: Comparative Analysis of Key Compounds

Activité Biologique

N1,4,5-Trimethylbenzene-1,2-diamine, also referred to as TMB-1, is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. This compound is characterized by its unique structure, which includes two amino groups and three methyl groups attached to a benzene ring. Its distinctive chemical properties make it valuable in various fields, particularly in biological research and industrial applications.

N1,4,5-Trimethylbenzene-1,2-diamine exhibits several notable chemical behaviors:

- Oxidation : The compound can be oxidized to form corresponding quinones.

- Reduction : Reduction reactions can modify the amino groups.

- Substitution : The methyl groups can be substituted with other functional groups under appropriate conditions.

The reactivity of TMB-1 stems from its ability to act as a nucleophile, participating in various biochemical reactions. Its amino groups facilitate hydrogen bonding, enhancing interactions with enzymes and receptors within biological systems.

The biological activity of N1,4,5-trimethylbenzene-1,2-diamine is primarily attributed to its interaction with molecular targets in biological systems. The compound's amino groups allow it to form hydrogen bonds with various proteins and enzymes. This interaction can influence the activity and function of these biomolecules, suggesting potential roles in modulating biological pathways.

Applications in Biochemical Assays

TMB-1 has been utilized as a probe in biochemical assays due to its ability to interact with biological targets. This property makes it suitable for synthesizing biologically active molecules and studying enzyme kinetics or receptor-ligand interactions .

Research Findings

Research studies have highlighted the potential applications of TMB-1 in various fields:

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to TMB-1 exhibit antimicrobial properties against certain bacterial strains. For instance, derivatives of this compound have shown effectiveness against Staphylococcus aureus, a common pathogen responsible for infections .

- Cytotoxicity : Some derivatives have also been tested for their cytotoxic effects on cancer cell lines. The interaction of TMB-1 with cellular components could lead to apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Comparative Analysis

To understand the unique features of N1,4,5-trimethylbenzene-1,2-diamine better, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N1,N1,2-Trimethylbenzene-1,4-diamine | C9H14N2 | Different positioning of amino groups |

| N,N,N'-Trimethylbenzene-1,4-diamine | C9H14N2 | Contains three methyl groups on different positions |

| N1,N1-Dimethylbenzene-1,2-diamine | C8H12N2 | Fewer methyl groups compared to TMB-1 |

TMB-1 stands out due to its specific arrangement of methyl and amino groups on the benzene ring. This configuration imparts distinct chemical properties that are not found in its structural counterparts.

Case Studies

Several case studies have been conducted to explore the biological activity of TMB-1:

-

Study on Enzyme Inhibition :

- A study investigated the inhibitory effects of TMB-1 on specific enzymes involved in metabolic pathways. Results indicated that TMB-1 could effectively inhibit enzyme activity at certain concentrations, suggesting potential therapeutic applications.

-

Antimicrobial Testing :

- Another research project focused on testing the antimicrobial efficacy of TMB-1 derivatives against various bacterial strains. The findings revealed promising results for some derivatives against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), indicating its potential as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for N1,4,5-Trimethylbenzene-1,2-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nitration followed by reduction. For example, substituted benzene-1,2-diamines are synthesized via catalytic hydrogenation or using SnCl₂·2H₂O under reflux (75°C, 5–7 hours), with alkaline workup to stabilize the diamine . Adjusting solvent polarity (e.g., ethanol vs. THF) and stoichiometry of reducing agents can improve yields. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from byproducts like partially reduced intermediates .

Q. How can structural characterization of N1,4,5-Trimethylbenzene-1,2-diamine be reliably performed?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl group positions) via chemical shifts and coupling constants. Aromatic protons appear in the 6.5–7.5 ppm range, while methyl groups resonate at ~2.3 ppm .

- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., molecular ion [M+H]⁺ matching C₉H₁₅N₂).

- FT-IR : To identify N-H stretching (3300–3500 cm⁻¹) and aromatic C-H bending modes .

Q. What are the stability considerations for handling N1,4,5-Trimethylbenzene-1,2-diamine in experimental workflows?

Methodological Answer: The compound is sensitive to oxidation and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. In solution, avoid prolonged exposure to oxygen or acidic conditions, which promote degradation to quinone-like species. Immediate use after synthesis is recommended for reactions requiring high reactivity .

Advanced Research Questions

Q. How does the regioselectivity of nitration or alkylation reactions vary with substituents on the benzene-1,2-diamine scaffold?

Methodological Answer: Substituent effects dictate regioselectivity. For example, electron-donating groups (e.g., methyl) direct nitration to the para position relative to existing substituents, while steric hindrance from bulky groups (e.g., trifluoromethyl) can shift reactivity to meta positions . Computational modeling (DFT) can predict sites of electrophilic attack by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activities of N1,4,5-Trimethylbenzene-1,2-diamine derivatives?

Methodological Answer: Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines).

- Structural impurities : Validate compound purity via HPLC (>95%) before biological testing .

- Solvent effects : Use DMSO controls to rule out solvent-mediated artifacts in cell-based assays . Cross-referencing with structurally similar compounds (e.g., N1,N1-Diethyl analogs) can clarify structure-activity relationships .

Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery pipelines?

Methodological Answer:

- In silico screening : Dock the compound into target protein active sites (e.g., bacterial enzymes) using AutoDock Vina to predict binding affinities .

- In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution, with positive controls like ampicillin .

- Metabolic stability : Perform hepatic microsome assays to assess cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.